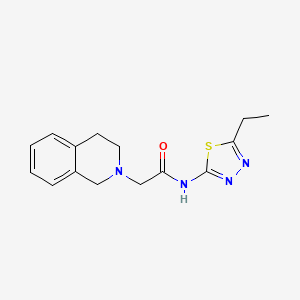![molecular formula C16H16ClNO3 B5296754 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is commonly referred to as CB-1 receptor antagonist.
Wirkmechanismus
The mechanism of action of 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide involves the inhibition of the CB-1 receptor, which is primarily found in the central nervous system. This inhibition results in a decrease in appetite and food intake, making it a potential treatment for obesity and metabolic disorders. It also reduces the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It also reduces the rewarding effects of drugs of abuse, such as cocaine and nicotine. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide in lab experiments is its specificity for the CB-1 receptor. This specificity allows for the study of the effects of CB-1 receptor inhibition on various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide. One area of interest is its potential as a treatment for obesity and metabolic disorders. Further studies are needed to determine its long-term safety and efficacy in human subjects. Another area of interest is its potential as a treatment for addiction. Studies are needed to determine its efficacy in reducing drug-seeking behavior in human subjects. Additionally, further studies are needed to determine its potential as a treatment for pain and inflammation.
Synthesemethoden
The synthesis of 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide involves the reaction of 2-chlorobenzyl chloride with 2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with benzoyl chloride to obtain the final compound. The yield of the synthesis is typically around 60%.
Wissenschaftliche Forschungsanwendungen
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to act as a CB-1 receptor antagonist, which makes it a potential candidate for the treatment of obesity, metabolic disorders, and addiction. Studies have also shown that it has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-4-2-1-3-13(15)11-21-14-7-5-12(6-8-14)16(20)18-9-10-19/h1-8,19H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJGTHDTMAPPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![(3R*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5296680.png)
![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)

![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5296747.png)
![4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)


